1-Heptylpiperidin-4-amine
Overview
Description
1-Heptylpiperidin-4-amine is an organic compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound this compound consists of a piperidine ring substituted with a heptyl group at the nitrogen atom and an amine group at the fourth position.
Mechanism of Action
Target of Action
1-Heptylpiperidin-4-amine is a piperidine derivative . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives, in general, are known to interact with various biological targets to exert their effects . For instance, some piperidine derivatives act as inhibitors of dipeptidyl peptidase 4 (DPP-4), affecting glycemia through several mechanisms, including enhancement of glucose-dependent insulin secretion, slowed gastric emptying, and reduction of postprandial glucagon and food intake .
Biochemical Pathways
Piperidine derivatives, in general, are known to interact with various biochemical pathways depending on their specific targets . For instance, DPP-4 inhibitors, a class of piperidine derivatives, are known to affect the glucagon-like peptide 1 (GLP-1) pathway .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Piperidine derivatives, in general, are known to exert various effects at the molecular and cellular levels depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, light, pH, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptylpiperidin-4-amine can be synthesized through various methods. One common approach involves the alkylation of piperidine with heptyl halides under basic conditions. Another method includes the reductive amination of 4-piperidone with heptylamine in the presence of reducing agents such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Heptylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary and tertiary amines.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
1-Heptylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
1-Ethylpiperidin-4-amine: Similar structure but with an ethyl group instead of a heptyl group.
1-Benzylpiperidin-4-amine: Contains a benzyl group, offering different pharmacological properties.
Piperidine: The parent compound, lacking the heptyl and amine substitutions.
Uniqueness: 1-Heptylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The heptyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.
Properties
IUPAC Name |
1-heptylpiperidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-2-3-4-5-6-9-14-10-7-12(13)8-11-14/h12H,2-11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMGWASIYHDLJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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